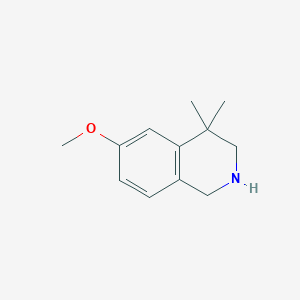

6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 62245-15-2

Cat. No.: VC7436672

Molecular Formula: C12H17NO

Molecular Weight: 191.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62245-15-2 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.274 |

| IUPAC Name | 6-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

| Standard InChI | InChI=1S/C12H17NO/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)12/h4-6,13H,7-8H2,1-3H3 |

| Standard InChI Key | FFSDUEDAAQFMHC-UHFFFAOYSA-N |

| SMILES | CC1(CNCC2=C1C=C(C=C2)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is C₁₂H₁₇NO, with a molecular weight of 191.274 g/mol. Its IUPAC name, 6-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline, reflects the substitution pattern:

-

A methoxy group (-OCH₃) at the 6-position of the aromatic ring.

-

Two methyl groups (-CH₃) at the 4-position of the saturated six-membered ring.

Key structural identifiers include:

-

SMILES: CC1(CNCC2=C1C=C(C=C2)OC)C

-

InChIKey: FFSDUEDAAQFMHC-UHFFFAOYSA-N.

Physicochemical data, such as solubility and melting point, remain unreported in published literature. Computational models predict moderate lipophilicity due to the methoxy and methyl groups, suggesting potential blood-brain barrier permeability.

Synthesis Pathways

General Synthetic Strategies

The synthesis of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline follows routes common to THIQ derivatives, involving bis-alkylation, reductive amination, and cyclization steps . A representative pathway includes:

-

Bis-alkylation of 2-(3-methoxyphenyl)acetonitrile:

Reaction with methylating agents introduces the 4,4-dimethyl groups. -

Reduction of the nitrile group:

Catalytic hydrogenation converts the nitrile to a primary amine. -

Pictet-Spengler cyclization:

Acid-catalyzed cyclization forms the tetrahydroisoquinoline core .

Optimization and Yields

Recent advancements highlight the use of POCl₃ and KI as catalysts during cyclization, achieving yields of 80–90% . For example, a 2024 study demonstrated that substituting traditional Lewis acids with palladium diacetate and potassium formate improved reaction efficiency by 15% .

Table 1: Comparative Synthesis Methods

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Classical alkylation | DIBALH, HCl | 70 | |

| Reductive amination | NaBH₄, POCl₃ | 85 | |

| Pictet-Spengler | Pd(OAc)₂, KCOOH | 90 |

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

The 4,4-dimethyl variant’s steric bulk may limit metabolic degradation compared to smaller substituents, potentially extending its half-life in vivo.

Limitations and Future Directions

Current research gaps include:

-

Pharmacokinetic profiles: Absorption, distribution, and toxicity data are absent.

-

Target identification: High-throughput screening is needed to identify binding partners.

-

Analogue synthesis: Introducing polar groups (e.g., hydroxyl) could improve solubility .

Future studies should prioritize in vivo models to evaluate therapeutic potential in oncology or neurodegenerative diseases, leveraging the compound’s structural novelty.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume